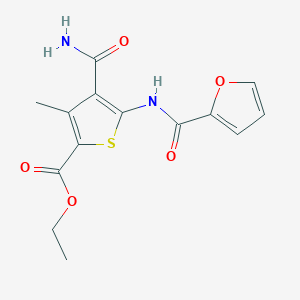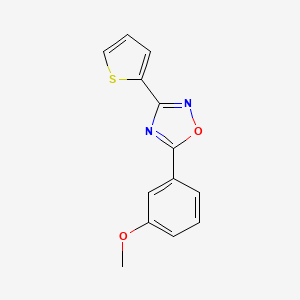![molecular formula C16H15ClN2O3 B5543826 4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)
4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzohydrazide derivatives, including compounds similar to 4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide, often involves the reaction of substituted benzohydrazides with various aldehydes or ketones. For instance, N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides can be synthesized by treating 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides (Shaikh, 2013).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives can be elucidated using techniques such as IR and NMR spectroscopy, as well as single-crystal X-ray diffraction. For example, compounds like 4-chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide monohydrate have been characterized to reveal their crystal structures and bonding arrangements (Lei et al., 2011).
Chemical Reactions and Properties
Benzohydrazide derivatives participate in various chemical reactions, leading to the formation of complex structures. The reactivity of the -CONHN=CH- azomethine group in these compounds allows for coupling reactions that yield diverse products. The chemical properties of these compounds are influenced by the substituents on the benzene rings and the hydrazide group, affecting their reactivity and the types of reactions they can undergo (Shaikh, 2013).
Aplicaciones Científicas De Investigación
Chlorogenic Acid and Its Applications
Chlorogenic Acid in Metabolic Syndrome and Food Preservation Chlorogenic acid, a phenolic compound, exhibits significant health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Its role as a nutraceutical for preventing and treating metabolic syndrome highlights its potential in managing anti-lipidemic, antidiabetic, and antihypertensive conditions. Additionally, chlorogenic acid serves as a natural food preservative due to its broad-spectrum antimicrobial properties against bacteria, viruses, and other pathogens, demonstrating its utility in food industry applications (Jesús Santana-Gálvez et al., 2017).
Phenoxy Herbicides and Environmental Impact Research on the occurrence and environmental fate of phenoxy herbicides, including those structurally related to "4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide," provides insights into their biodegradability and persistence. These herbicides, widely used in agriculture, are of concern due to their potential endocrine-disrupting effects and presence in water bodies, necessitating studies on their degradation and impact on ecosystems (Camille Haman et al., 2015).
Pharmacological and Biological Activities
Antioxidant and Therapeutic Roles of Chlorogenic Acid Chlorogenic Acid (CGA) is recognized for its diverse biological and therapeutic roles, including antioxidant, hepatoprotective, cardioprotective, and anti-inflammatory effects. CGA's modulation of lipid and glucose metabolism positions it as a potential treatment for metabolic disorders such as diabetes and obesity. This phenolic acid's wide range of health benefits underscores its value as a dietary supplement and functional food ingredient (M. Naveed et al., 2018).
DNA Interaction and Drug Design Potential The study of Hoechst 33258 and its analogues, which bind to the minor groove of DNA, illuminates the potential of "4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide" in drug design. These compounds' ability to interact with DNA and exhibit radioprotective and topoisomerase inhibitory activities suggests possible applications in cancer therapy and molecular biology research (U. Issar et al., 2013).
Propiedades
IUPAC Name |
4-chloro-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-4-2-3-5-14(11)22-10-15(20)18-19-16(21)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZSULMSCDXVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[(4-iodobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5543755.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5543771.png)

![3-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5543783.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543798.png)
![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)
![(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)
![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)
![(1S*,5R*)-3-(1H-benzimidazol-2-ylmethyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543830.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5543837.png)
![5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5543844.png)